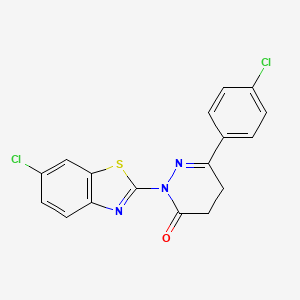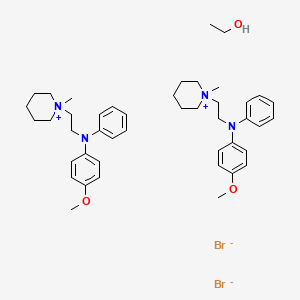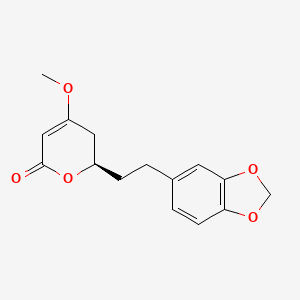
Piperidine, 1-(3-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(3-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)propyl)-, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves multicomponent reactions, which are efficient and environmentally friendly. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI in methanol at room temperature . This method provides substituted piperidines in moderate to good yields.
Industrial Production Methods
Industrial production of piperidine derivatives typically involves large-scale multicomponent reactions. These reactions are favored due to their high atom economy and the ability to produce complex molecules in a single step. The use of continuous flow reactors and microwave irradiation can further enhance the efficiency and yield of these reactions .
化学反応の分析
Types of Reactions
Piperidine derivatives can undergo various types of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction of piperidine derivatives can lead to the formation of piperidines with different substitution patterns.
Substitution: Substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized piperidine derivatives .
科学的研究の応用
Piperidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, schizophrenia, and Parkinson’s disease.
Industry: Used in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, piperidine derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
類似化合物との比較
Similar Compounds
- Pyridine derivatives
- Quinoline derivatives
- Isoxazole derivatives
Uniqueness
Piperidine derivatives are unique due to their six-membered ring structure with one nitrogen atom, which provides them with distinct chemical and biological properties. This structure allows for a wide range of functionalization and makes them versatile in various applications .
特性
CAS番号 |
158553-47-0 |
|---|---|
分子式 |
C16H24ClN5O |
分子量 |
337.8 g/mol |
IUPAC名 |
1-[3-[5-(4-methoxyphenyl)tetrazol-2-yl]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23N5O.ClH/c1-22-15-8-6-14(7-9-15)16-17-19-21(18-16)13-5-12-20-10-3-2-4-11-20;/h6-9H,2-5,10-13H2,1H3;1H |
InChIキー |
KDGKYCFWJIABMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CCCN3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



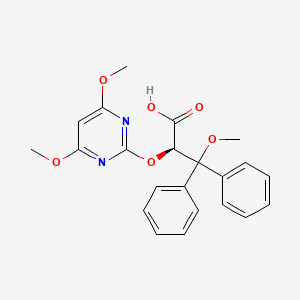
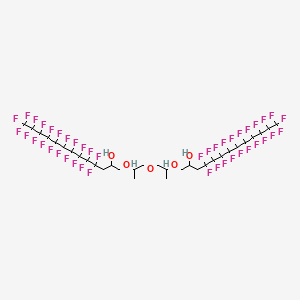
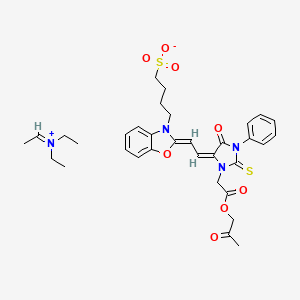
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
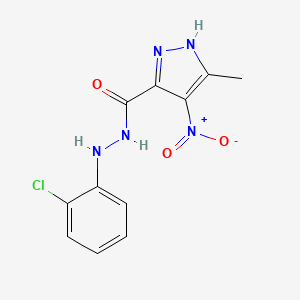

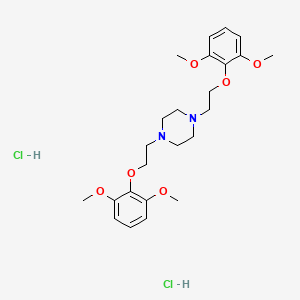
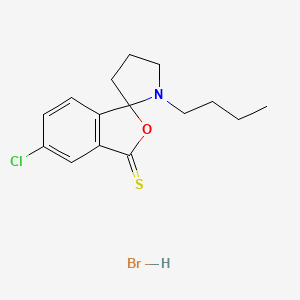
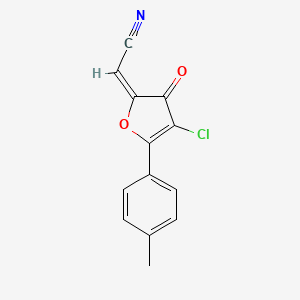
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
